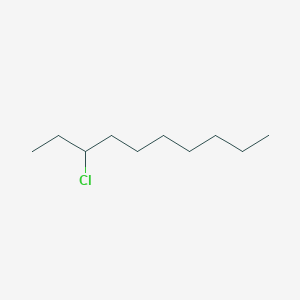

3-Chlorodecane

Description

3-Chlorodecane is a chlorinated alkane with the molecular formula C₁₀H₂₁Cl, consisting of a 10-carbon linear chain (decane) with a chlorine atom substituted at the third carbon position. This structural feature distinguishes it from other chlorodecane isomers, such as 1-chlorodecane, 2-chlorodecane, and 4-chlorodecane. The compound’s molecular weight is 176.45 g/mol (calculated as: 12×10 + 1×21 + 35.45).

Propriétés

Numéro CAS |

1002-11-5 |

|---|---|

Formule moléculaire |

C10H21Cl |

Poids moléculaire |

176.72 g/mol |

Nom IUPAC |

3-chlorodecane |

InChI |

InChI=1S/C10H21Cl/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3 |

Clé InChI |

SMVZPOXWOUHGQI-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(CC)Cl |

SMILES canonique |

CCCCCCCC(CC)Cl |

Synonymes |

3-Chlorodecane |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Positional Isomers: Electronic and Thermodynamic Properties

The position of the chlorine atom significantly influences molecular orbital energies (EHOMO and ELUMO), which govern reactivity and thermodynamic stability. highlights the ELUMO–EHOMO gap for chlorodecane isomers:

| Compound | ELUMO–EHOMO (eV) |

|---|---|

| 1-Chlorodecane | 12.64 |

| 2-Chlorodecane | 12.52 |

| 3-Chlorodecane | 12.48 |

| 4-Chlorodecane | 12.45 |

As the chlorine shifts toward the center of the carbon chain (from position 1 to 4), the energy gap narrows. This trend reflects increased electron delocalization and reduced thermodynamic stability, making this compound more reactive in certain environments compared to its terminal isomers .

Reactivity and Environmental Degradation

- Reactivity : Central chlorine substitution (e.g., this compound) may hinder nucleophilic substitution reactions due to steric hindrance, whereas terminal isomers (1-chlorodecane) are more accessible for such reactions.

- Environmental Persistence : Chlorinated alkanes are generally resistant to biodegradation. However, the chlorine position impacts degradation rates; central substitution (as in this compound) may reduce enzymatic accessibility, prolonging environmental persistence compared to terminal isomers .

Physical Properties

While explicit data for boiling points or solubility are unavailable in the evidence, general trends for chlorinated alkanes can be inferred:

- Boiling Points : Chlorine position minimally affects boiling points in straight-chain isomers, but branching (e.g., in branched analogs like 3-methyldecane) lowers boiling points due to reduced surface area.

- Solubility : All chlorodecanes exhibit low water solubility (<1 mg/L) due to their hydrophobic carbon chains, though terminal isomers may have slightly higher solubility due to polar C-Cl bond exposure .

Comparison with Structurally Related Compounds

3-Chlorocyclohexene

3-Methyldecane

- Structure : A branched alkane (C₁₁H₂₄) with a methyl group at the third position.

- Properties : The absence of chlorine reduces polarity, resulting in lower density and higher volatility compared to this compound. Such branched alkanes are more susceptible to combustion than chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.